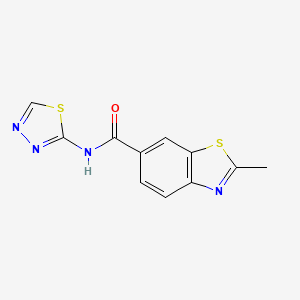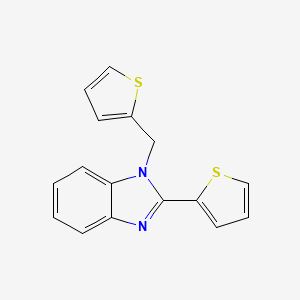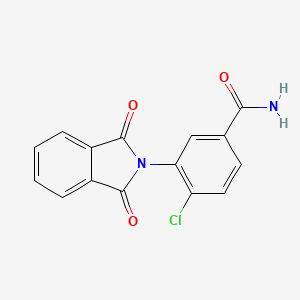![molecular formula C14H19Cl2NO B5707846 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine, also known as MK-801, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by a team of researchers at Merck & Co. Inc. as a potential treatment for Alzheimer's disease. However, it was soon discovered that MK-801 had a much broader range of applications in scientific research.
作用機序
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the brain. By binding to the receptor's ion channel and blocking the flow of ions, 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine prevents the activation of the receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects
The blockade of NMDA receptors by 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine has a number of biochemical and physiological effects. It has been shown to decrease the release of several neurotransmitters, including dopamine, acetylcholine, and noradrenaline, and to increase the release of gamma-aminobutyric acid (GABA). It also inhibits the activity of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide, a signaling molecule that plays a key role in various physiological processes.
実験室実験の利点と制限
One of the major advantages of using 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its non-specific effects on other neurotransmitter systems and enzymes can also be a limitation, as it can complicate the interpretation of experimental results.
将来の方向性
There are several promising future directions for the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in scientific research. One area of interest is the study of the role of NMDA receptors in pain perception, as it has been shown to play a key role in the development of chronic pain. Another area of interest is the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in animal models of these diseases. Finally, there is also potential for the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in the development of new treatments for psychiatric disorders such as schizophrenia, as it has been shown to improve symptoms in animal models of the disease.
In conclusion, 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine is a potent and selective NMDA receptor antagonist that has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes. While it has some limitations, its high potency and selectivity make it a valuable tool for studying the NMDA receptor and its potential as a therapeutic target for a range of neurological and psychiatric disorders.
合成法
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine is typically synthesized using a multi-step process that involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-methylpiperidine in the presence of a strong base to yield 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine.
科学的研究の応用
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been particularly useful in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-11-4-6-17(7-5-11)8-9-18-12-2-3-13(15)14(16)10-12/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZHOBCZGSLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dichlorophenoxy)ethyl]-4-methylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)


![4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)
![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)


![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)